![molecular formula C15H17NO4 B2552351 (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate CAS No. 200184-60-7](/img/structure/B2552351.png)
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Overview
Description
“(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 84348-39-0. It has a molecular weight of 241.29 . The compound is colorless to pale-yellow to yellow-brown in its solid or liquid form .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 17 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C in a sealed, dry environment . The physical form of the compound is a colorless to pale-yellow to yellow-brown solid or liquid .Scientific Research Applications
- The chiral center in this compound makes it valuable for asymmetric synthesis. Researchers use it as a chiral auxiliary or ligand in catalytic reactions. Its unique stereochemistry allows for the creation of enantiomerically pure products, crucial in drug development and fine chemical synthesis .
- Due to its pyrrolidine ring and carboxylate groups, this compound can act as an efficient organocatalyst. It participates in various reactions, such as Michael additions, aldol reactions, and Mannich reactions. Its catalytic properties are particularly useful in green chemistry and sustainable synthesis .
- Researchers explore its potential as a building block for designing novel drugs. The benzyl group provides a handle for further modifications, while the pyrrolidine core contributes to bioactivity. Investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents .
- The compound’s unique odor profile could find applications in the flavor and fragrance industry. Its tert-butylthiol moiety imparts a distinct smell, which might be harnessed for perfumes, food additives, or other scented products .
- Researchers use this compound as a reference standard in mass spectrometry. Its well-defined structure aids in identifying and quantifying other compounds. Additionally, it serves as a calibration standard for chromatographic techniques .
- Investigate its crystal structure and packing arrangements. Understanding its intermolecular interactions can provide insights into its stability, reactivity, and potential applications in materials science .
- When deprotonated, this compound forms a lithium thiolate salt. This salt has been used as a demethylating reagent, selectively removing methyl groups from certain nucleosides. For instance, it can demethylate 7-methylguanosine to yield guanosine .
- tert-Butylthiol, a component of this compound, is a key ingredient in gas odorant blends. These blends enhance the safety of natural gas by providing a detectable odor. They typically include other mercaptans and sulfides to create a distinctive smell .
Chiral Synthesis and Asymmetric Catalysis
Organocatalysis
Medicinal Chemistry
Flavor and Fragrance Industry
Mass Spectrometry and Analytical Chemistry
Crystallography and Solid-State Chemistry
Demethylation Reactions
Gas Odorant Blends
Safety and Hazards
properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWGPICRKIRWAG-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.